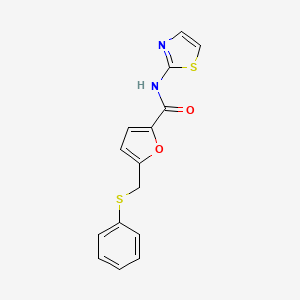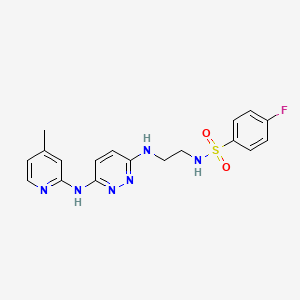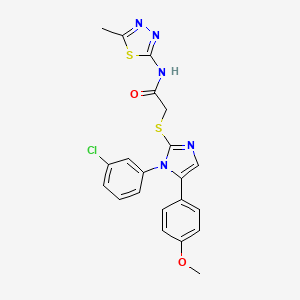![molecular formula C14H13F3N4O B2501818 5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile CAS No. 318517-84-9](/img/structure/B2501818.png)
5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile” is a chemical compound with the CAS number 318517-84-9 . It has a molecular formula of C14H13F3N4O and a molecular weight of 310.27 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a trifluoromethyl group (-CF3), a nitrile group (-CN), and a methoxybenzyl group attached to the pyrazole ring .Scientific Research Applications
Chemistry and Synthesis
The chemistry of compounds like 5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves their utilization as building blocks in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) highlighted the value of derivatives within this chemical class for constructing diverse heterocyclic structures, including pyrazolo-imidazoles, -thiazoles, and spiropyrans, under mild reaction conditions. This versatility opens up pathways for creating novel materials with potential applications in dyes, pharmaceuticals, and materials science (Gomaa & Ali, 2020).
Catalysis and Synthetic Applications
Parmar et al. (2023) discussed the role of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the compound of interest. These scaffolds are crucial for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. The review underscores the importance of developing new synthetic routes using diverse catalysts, including organocatalysts and nanocatalysts, for constructing complex molecules that could lead to lead molecules for drug development (Parmar, Vala, & Patel, 2023).
Biological Activity and Pharmacological Potential
Exploration into the biological activities of pyrazoline derivatives, to which the compound is closely related, has demonstrated a wide range of potential pharmacological effects. For example, Dar and Shamsuzzaman (2015) highlighted the pyrazole moiety's role in biologically active compounds, indicating its significance in medicinal chemistry. Pyrazoles are employed as synthons in organic synthesis, showing extensive biological activities such as anticancer, analgesic, and antimicrobial effects. This underlines the compound's relevance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Novel Synthetic Routes and Drug Development
The research on pyrazoline derivatives and their synthetic strategies indicates their importance in developing new anticancer agents. Ray et al. (2022) reviewed the patent literature on pyrazoline derivatives, emphasizing their significant biological effects on anticancer activity. This reflects the compound's potential as a scaffold for drug discovery, offering new avenues for research into its applications in cancer treatment (Ray et al., 2022).
properties
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21-13(11(7-18)12(20-21)14(15,16)17)19-8-9-4-3-5-10(6-9)22-2/h3-6,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVFWQFTFTIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)


![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)
![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)
![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)